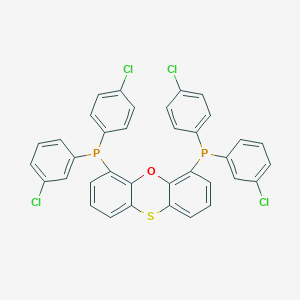
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one is an organic compound belonging to the quinoline family. This compound is characterized by a quinoline core structure substituted with a 4-methylbenzoyl group at the 3-position and a phenyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The specific steps are as follows:
Condensation Reaction: An aromatic aldehyde, such as 4-methylbenzaldehyde, reacts with an amine, such as aniline, in the presence of an acid catalyst like hydrochloric acid to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinoline core structure.
Acylation: The resulting quinoline derivative is then acylated with benzoyl chloride to introduce the 4-methylbenzoyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA: Intercalating into DNA strands, affecting replication and transcription.
Modulating Receptors: Binding to cellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
3-(4-Methylbenzoyl)propanoate: A related compound with a similar benzoyl group but different core structure.
4-(4-Methylphenyl)-4-oxobutanoic acid: Another compound with a 4-methylphenyl group but different functional groups.
Uniqueness
3-(4-Methylbenzoyl)-2-phenylquinolin-4(3H)-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a 4-methylbenzoyl group makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
880251-03-6 |
|---|---|
分子式 |
C23H17NO2 |
分子量 |
339.4 g/mol |
IUPAC名 |
3-(4-methylbenzoyl)-2-phenyl-3H-quinolin-4-one |
InChI |
InChI=1S/C23H17NO2/c1-15-11-13-17(14-12-15)22(25)20-21(16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)23(20)26/h2-14,20H,1H3 |
InChIキー |
PXJZYUOKWKDKTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)



![Cis-8,9b-dimethyl-1,4,4a,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B15210065.png)

![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)

![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)




